molecular formula C5H13N3O B1208787 N-carbamoylputrescine CAS No. 6851-51-0

N-carbamoylputrescine

Cat. No. B1208787
CAS RN: 6851-51-0
M. Wt: 131.18 g/mol
InChI Key: YANFYYGANIYHGI-UHFFFAOYSA-N
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Description

N-carbamoylputrescine is a compound involved in the biosynthesis of polyamines, specifically putrescine . It is a substrate for the enzyme N-carbamoylputrescine amidase (NCPAH), which catalyzes the conversion of N-carbamoylputrescine to putrescine .


Synthesis Analysis

N-carbamoylputrescine is synthesized in a multi-step pathway that starts from arginine . The enzyme putrescine carbamoyltransferase catalyzes the reaction of carbamoyl phosphate and putrescine to produce phosphate and N-carbamoylputrescine .


Molecular Structure Analysis

The molecular structure of N-carbamoylputrescine has been studied in detail. Four crystal structures were determined: the wild-type NCPAH in complex with the reaction intermediate, N-(dihydroxymethyl)putrescine as well as with cadaverine, which is a longer analog of putrescine; and also structures of NCPAH-C158S mutant unliganded and with putrescine .


Chemical Reactions Analysis

In the final reaction of putrescine biosynthesis, N-carbamoylputrescine is hydrolyzed to putrescine by N-carbamoylputrescine amidohydrolase (CPA, EC 3.5.1.53) .

Scientific Research Applications

1. Role in Putrescine Biosynthesis in Plants

N-Carbamoylputrescine (NCP) plays a crucial role in the biosynthesis of putrescine, an important polyamine in plants. The enzyme NCP amidohydrolase converts NCP to putrescine in plants, as evidenced by research on grape callus tissue and Arabidopsis thaliana. This process is part of the larger polyamine biosynthesis pathway, which is vital for plant growth and stress responses (Mendum & Adams, 1997); (Piotrowski, Janowitz, & Kneifel, 2003).

2. Enzymatic Activity and Specificity

Studies have focused on understanding the enzyme NCP amidohydrolase, including its specificity and activity. Research has revealed that this enzyme is highly specific to NCP and plays a pivotal role in putrescine production in various organisms including plants and bacteria (Sekuła, Ruszkowski, Malinska, & Dauter, 2016).

3. Application in Understanding Putrescine Metabolism

NCP has been used to study the metabolism of putrescine in different biological systems. For instance, research on pea seedlings has demonstrated the detoxification role of NCP in plant cells and its influence on putrescine metabolism (Wielgat & Kleczkowski, 2015).

4. Role in Microbial Putrescine Synthesis

In microbial systems, NCP serves as an intermediate in the synthesis of putrescine. This has been observed in various bacteria, highlighting the enzyme's role in microbial putrescine synthesis pathways and its potential in understanding microbial biochemistry (Nakada & Itoh, 2003); (Landete et al., 2010).

5. Biochemical Properties and Purification

Research has also focused on the biochemical properties of NCP and related enzymes. For example, studies have developed methods for the purification of NCP, which is critical for biochemical assays and understanding the enzyme's function in various biological systems (Venugopal & Adiga, 1980).

Future Directions

The future directions of research on N-carbamoylputrescine could involve further studies on its role in the biosynthesis of polyamines and its potential effects in mammals . Additionally, more research could be conducted on the genetic and biochemical analyses of the polyamine biosynthetic enzyme N-carbamoylputrescine amidohydrolase .

properties

IUPAC Name

4-aminobutylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANFYYGANIYHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218639
Record name N-Carbamoylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbamoylputrescine

CAS RN

6851-51-0
Record name N-Carbamoylputrescine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6851-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Carbamoylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006851510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamoylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CARBAMOYLPUTRESCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40BOH7F84
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Carbamoylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,180
Citations
Y Nakada, Y Itoh - Microbiology, 2003 - microbiologyresearch.org
… the conversion of agmatine to N-carbamoylputrescine, which in turn is converted to putrescine by N-carbamoylputrescine amidohydrolase (EC 3.5.1.53; the aguB product) (Fig. 1F1). …
Number of citations: 139 www.microbiologyresearch.org
M Piotrowski, T Janowitz, H Kneifel - Journal of Biological Chemistry, 2003 - ASBMB
… N-carbamoylputrescine amidohydrolase activity, an enzyme involved in the biosynthesis of polyamines in plants and bacteria. N-carbamoylputrescine … time that N-carbamoylputrescine …
Number of citations: 107 www.jbc.org
B Wielgat, K Kleczkowski - Acta Societatis Botanicorum Poloniae, 1971 - pbsociety.org.pl
… pea seedlings fed with putrescine and N—carbamoylputrescine were performed as follows: … 3 ml a suitable putrescine or N~carbamoylputrescine concentration. Control samples were …
Number of citations: 12 pbsociety.org.pl
P Jegatheesan, D Ramani, M Lhuillier, N El-Hafaia… - Nutrients, 2019 - mdpi.com
N-carbamoyl putrescine (NCP), the decarboxylation derivative of citrulline, metabolically related to polyamines, may exert biological effects in mammals. The aim of this study was (i) to …
Number of citations: 2 www.mdpi.com
B Sekula, M Ruszkowski, M Malinska… - Frontiers in Plant …, 2016 - frontiersin.org
… final reaction, N-carbamoylputrescine is hydrolyzed to putrescine by N-carbamoylputrescine … activity and selectivity of MtCPA toward N-carbamoylputrescine. Moreover, since, according …
Number of citations: 23 www.frontiersin.org
ML Mendum, DO Adams - American journal of enology and …, 1997 - Am Soc Enol Viticulture
N-Carbamoylputrescine (NCP), the final intermediate in putrescine synthesis from arginine in plants, is converted to putrescine by the enzyme NCP amidohydrolase. Published …
Number of citations: 5 www.ajevonline.org
HF Nichols, RD Slocum - Plant growth regulation, 1993 - Springer
… In the case of the ADC pathway, it has been demonstrated that agmatine (Agm) and Ncarbamoylputrescine (NCPut) are intermediates in the synthesis of Put [lo, 11, 181. Agmatine …
Number of citations: 2 link.springer.com
H Shimokawa, M Sakanaka, Y Fujisawa, H Ohta… - Biomedicines, 2023 - mdpi.com
… N-carbamoylputrescine amidohydrolase (NCPAH) that converts N-carbamoylputrescine to … found to be capable of converting N-carbamoylputrescine to putrescine, with a Michaelis …
Number of citations: 1 www.mdpi.com
KSS Venugopal, PR Adiga - Analytical Biochemistry, 1980 - Elsevier
The observation that N-carbamoylputrescine is quantitatively excluded on O-(carboxymethyl)-… A simple procedure for obtaining bulk amounts of pure synthetic N-carbamoylputrescine by …
Number of citations: 11 www.sciencedirect.com
A Mercenier, JP Simon, D Haas, V Stalon - Microbiology, 1980 - microbiologyresearch.org
… and N-carbamoylputrescine induced the synthesis of agmatine deiminase and N-carbamoylputrescine … Moreover, the repression of agmatine deiminase and N-carbamoylputrescine …
Number of citations: 108 www.microbiologyresearch.org

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